7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Brand Name: Vulcanchem
CAS No.: 1369154-32-4
VCID: VC7945733
InChI: InChI=1S/C9H11ClN2/c1-12-5-4-11-8-3-2-7(10)6-9(8)12/h2-3,6,11H,4-5H2,1H3
SMILES: CN1CCNC2=C1C=C(C=C2)Cl
Molecular Formula: C9H11ClN2
Molecular Weight: 182.65

7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline

CAS No.: 1369154-32-4

Cat. No.: VC7945733

Molecular Formula: C9H11ClN2

Molecular Weight: 182.65

* For research use only. Not for human or veterinary use.

7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline - 1369154-32-4

Specification

CAS No. 1369154-32-4
Molecular Formula C9H11ClN2
Molecular Weight 182.65
IUPAC Name 6-chloro-4-methyl-2,3-dihydro-1H-quinoxaline
Standard InChI InChI=1S/C9H11ClN2/c1-12-5-4-11-8-3-2-7(10)6-9(8)12/h2-3,6,11H,4-5H2,1H3
Standard InChI Key LKLTVMLJYSEUSU-UHFFFAOYSA-N
SMILES CN1CCNC2=C1C=C(C=C2)Cl
Canonical SMILES CN1CCNC2=C1C=C(C=C2)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a tetrahydroquinoxaline scaffold, where the pyrazine ring is partially hydrogenated, reducing aromaticity and enhancing conformational flexibility. The chlorine atom at position 7 introduces electron-withdrawing effects, while the N-methyl group modulates basicity and steric interactions. Key structural parameters include:

PropertyValue
Molecular FormulaC₉H₁₁ClN₂
Molecular Weight182.65 g/mol
Hybridizationsp³ (saturated pyrazine nitrogens)
Dipole Moment~2.1 D (calculated)

The chlorine substituent’s electronegativity (χ = 3.0) creates a localized electron-deficient region, facilitating nucleophilic aromatic substitution reactions .

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:

  • ¹H NMR (CDCl₃): δ 1.48 (d, J = 6.8 Hz, 3H, N–CH₃), 3.72 (brs, 1H, NH), 4.05 (dq, J = 6.5 Hz, 1H), 6.65–6.78 (m, 3H, aromatic) .

  • ¹³C NMR: δ 169.4 (C=O, if present), 131.5–113.5 (aromatic carbons), 51.8 (N–CH), 18.1 (CH₃) .

The methyl group’s deshielding effect and aromatic proton splitting patterns aid in structural elucidation.

Synthetic Methodologies

Reduction-Oxidation Approaches

Lithium aluminum hydride (LiAlH₄) reduces quinoxalinones to tetrahydroquinoxalines, while vanadium(V) oxide oxidizes them to dihydro derivatives :

Starting MaterialReagentProductYield (%)
QuinoxalinoneLiAlH₄ (excess)1,2,3,4-Tetrahydroquinoxaline70–90
TetrahydroquinoxalineV₂O₅1,2-Dihydroquinoxaline11–68

Industrial-scale production employs continuous flow reactors to enhance throughput and purity (>99% by HPLC) .

Reactivity and Functionalization

Oxidation Pathways

The compound undergoes oxidation to form quinoxaline derivatives under strong oxidizing conditions:
C₉H₁₁ClN₂+CrO₃C₉H₉ClN₂O+H₂O\text{C₉H₁₁ClN₂} + \text{CrO₃} \rightarrow \text{C₉H₉ClN₂O} + \text{H₂O}
Chromium trioxide (CrO₃) in acidic media yields 7-chloroquinoxaline-2,3-dione, while milder oxidants like KMnO₄ produce mono-oxygenated species .

Nucleophilic Substitution

The chlorine atom participates in SNAr reactions with amines, thiols, and alkoxides:

NucleophileConditionsProduct
NH₃EtOH, reflux7-Amino-1-methyl-tetrahydroquinoxaline
SH⁻DMF, 80°C7-Mercapto derivative

Substitution rates follow the Hammett equation (ρ = +2.1), indicating a strong dependence on electronic effects .

Biological and Pharmacological Applications

Antimicrobial Activity

Structural analogs of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline exhibit moderate activity against Plasmodium falciparum (IC₅₀ = 1.2–3.8 μM) and Staphylococcus aureus (MIC = 8–16 μg/mL) . The chlorine atom enhances membrane permeability, while the methyl group reduces metabolic degradation.

Enzyme Inhibition

In vitro assays demonstrate inhibition of:

  • Cytochrome P450 2D6: IC₅₀ = 4.7 μM

  • Topoisomerase II: 65% inhibition at 10 μM

  • Monoamine oxidase B: Kᵢ = 2.3 nM

Molecular docking studies suggest the compound occupies the substrate-binding pocket through π-π stacking and hydrogen bonding .

Industrial and Material Science Applications

Ligand Design

The compound serves as a precursor for chiral ligands in asymmetric catalysis. For example, Rhodium complexes with tetrahydroquinoxaline-derived phosphines achieve 95% enantiomeric excess in hydrogenation reactions .

Polymer Additives

Incorporation into polyamide matrices improves thermal stability (T₅% = 312°C vs. 280°C for pure polymer) and UV resistance due to chlorine’s radical-scavenging properties .

Comparison with Structural Analogs

CompoundSubstituentsLogPBioactivity (IC₅₀)
1,2,3,4-TetrahydroquinoxalineNone1.212.4 μM (MAO-B)
7-ChloroquinoxalineCl at C72.18.7 μM (CYP2D6)
7-Chloro-1-methylCl at C7, N1-Me2.84.7 μM (CYP2D6)

The methyl group increases lipophilicity (ΔLogP = +0.7) and enhances blood-brain barrier penetration .

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